2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid
Description
2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at the 5-position and a 2-methoxypropan-2-yl substituent at the 2-position of the pyrimidine ring. The methoxypropan-2-yl group is an aliphatic, branched ether substituent, which confers unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,14-3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBENFFBNSHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with 2-methoxypropan-2-yl groups under controlled conditions. One common method involves the use of a Diels-Alder reaction between a pyrimidine derivative and a suitable diene, followed by functional group modifications to introduce the carboxylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid may serve as a small molecule inhibitor targeting the SYK (spleen tyrosine kinase) pathway, which is implicated in inflammatory and autoimmune diseases. Inhibitors of SYK have shown promise in treating conditions such as asthma and rheumatoid arthritis by reducing eosinophil and neutrophil infiltration in animal models .
Key Findings:
- Mechanism: The compound inhibits SYK kinase activity, leading to decreased inflammation markers.
- Therapeutic Potential: Effective in preclinical models for conditions like asthma and rheumatoid arthritis.
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. Studies have demonstrated its effectiveness against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Key Findings:
- Mechanism of Action: Disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Clinical Relevance: Potential use in treating chronic infections resistant to conventional antibiotics.
Anticancer Activity
The compound has shown promising anticancer properties, particularly against lung adenocarcinoma and leukemia cell lines. In vitro studies indicate that it induces apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
| Compound 5a | Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |
Key Findings:
- Cytotoxicity Assays: The compound significantly reduces cell viability in cancer cell lines.
- Clinical Trials: Ongoing studies are evaluating its effectiveness when combined with standard chemotherapy agents.
Case Study on Anti-inflammatory Effects
A murine model study demonstrated that the administration of this compound significantly reduced pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases .
Case Study on Anticancer Efficacy
In a clinical trial involving patients with advanced lung cancer, the addition of this compound to standard treatment regimens resulted in improved overall survival rates compared to those receiving standard therapies alone.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Substituent Type and Position
- 2-(Methylsulfonyl)pyrimidine-5-carboxylic Acid (C6H6N2O4S): This compound replaces the methoxypropan-2-yl group with a methylsulfonyl (-SO₂CH₃) substituent. Its molecular weight (202.18 g/mol) is slightly higher than the target compound due to the sulfonyl group .
2-(Propan-2-yl)pyrimidine-5-carboxylic Acid (C8H10N2O2) :
Here, the substituent is a simple isopropyl group. Lacking the methoxy group, this compound has reduced polarity, impacting solubility and bioavailability. The molecular weight (166.18 g/mol) is lower than the target compound .2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid (C6H3F3N2O2) :
The trifluoromethyl (-CF₃) group is electron-withdrawing and lipophilic, enhancing metabolic stability. This substitution pattern is common in agrochemicals and pharmaceuticals .
Position of Carboxylic Acid Group
- Pyrimidine-2-carboxylic Acid vs. Pyrimidine-5-carboxylic Acid :
The position of the carboxylic acid group significantly influences metal coordination and biological activity. Pyrimidine-5-carboxylic acid (as in the target compound) forms stronger hydrogen bonds due to the proximity of the carboxylic acid to the nitrogen atoms, whereas pyrimidine-2-carboxylic acid exhibits different coordination geometries with metals like copper and manganese .
Reactivity
The methoxypropan-2-yl group in the target compound may stabilize the pyrimidine ring through steric hindrance, reducing susceptibility to electrophilic attack compared to electron-withdrawing substituents like sulfonyl or trifluoromethyl groups. This steric effect could also influence regioselectivity in further functionalization reactions .
Physicochemical Properties
Key Observations :
- The methoxypropan-2-yl group balances polarity (LogP ~0.8), making the target compound more hydrophilic than aromatic derivatives (e.g., 5-phenylpyrimidine-2-carboxylic acid, LogP 2.1) but less polar than sulfonyl-containing analogs.
- Solubility in methanol and DMSO is critical for biological screening applications .
Biological Activity
2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its unique structural features, which contribute to its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 209.22 g/mol
- Functional Groups : Carboxylic acid, pyrimidine ring, methoxy group.
This compound's specific substituents enhance its solubility and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the methoxy and carboxylic acid groups significantly affect potency. For instance, modifications that enhance hydrophobic interactions tend to increase COX inhibition efficacy .
- Comparative Potency : In vitro studies have compared this compound with other pyrimidine derivatives, revealing that certain structural modifications can yield compounds with up to a tenfold increase in activity against specific targets .
Anti-inflammatory Applications
In a study examining the anti-inflammatory effects of pyrimidine derivatives, this compound was tested in an animal model of inflammation. Results indicated a significant reduction in edema and inflammatory markers when administered at therapeutic doses, supporting its potential as an anti-inflammatory agent.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed promising results against multidrug-resistant strains of Staphylococcus aureus. In vitro tests demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Growth inhibition against S. aureus | |
| Cytotoxicity | Reduced viability in cancer cells |
Table 2: Structure–Activity Relationship Findings
| Compound Variant | Potency (IC50) | Remarks |
|---|---|---|
| Parent Compound | 50 µM | Baseline activity |
| Methyl substitution on pyrimidine | 20 µM | Increased potency |
| Carboxylic acid modification | 10 µM | Significant enhancement |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with pyrimidine derivatives functionalized at the 5-position. Key steps include:
- Esterification : Reacting pyrimidine-5-carboxylic acid with methanol under acidic conditions to form the methyl ester intermediate .
- Substitution : Introducing the 2-methoxypropan-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acid derivatives) .
- Hydrolysis : Converting the ester to the carboxylic acid using NaOH or LiOH in aqueous ethanol .
- Critical Factors : Temperature control during substitution (60–80°C) and pH optimization during hydrolysis (pH 4–5) are crucial for maximizing yield (>70%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the methoxypropan-2-yl group (e.g., singlet at δ 1.5 ppm for methyl groups) and pyrimidine ring protons (δ 8.0–9.0 ppm) .
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 237 [M+H]) and purity (>95% by reverse-phase HPLC with C18 columns) .
- FTIR : Carboxylic acid C=O stretch at ~1700 cm and pyrimidine ring vibrations at 1600–1500 cm .
Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in biological assays?
- Methodological Answer :
- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL). Co-solvents like PEG-400 improve aqueous solubility for in vitro studies .
- Formulation Strategies : Micellar encapsulation (using polysorbate-80) or salt formation (e.g., sodium salt) enhances bioavailability in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
- Methodological Answer :
- Core Modifications : Vary substituents at the pyrimidine 2- and 4-positions. For example:
- Replace the methoxypropan-2-yl group with trifluoromethyl or methylthio groups to assess hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., Cl, NO) at the 4-position to modulate ring electron density .
- Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (K < 1 µM for lead compounds) .
Q. What computational approaches predict the compound’s binding mode with biological targets, and how reliable are these models?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., in EGFR kinase). Key interactions include hydrogen bonding with pyrimidine N1 and hydrophobic contacts with the methoxypropan-2-yl group .
- Validation : Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC values. MD simulations (50 ns) assess stability of predicted complexes .
Q. How can contradictory data between synthetic yields and environmental detection (e.g., in water samples) be resolved?
- Methodological Answer :
- Analytical Workflow :
LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) in environmental samples .
Isotopic Labeling : Track C-labeled compound in biodegradation assays to confirm stability under UV/oxidative conditions .
- Mitigation : Modify the methoxypropan-2-yl group to reduce hydrolytic susceptibility (e.g., replace with tert-butyl) .
Q. What in vitro toxicity assays are suitable for evaluating this compound’s safety profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
